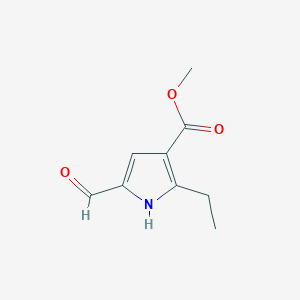

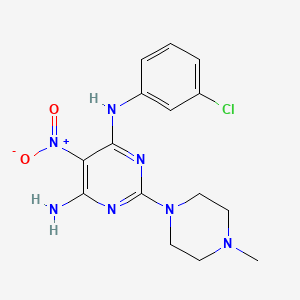

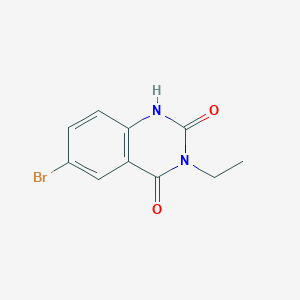

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

Research has delved into the design and construction of new non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs), focusing on modifications of panel linkers in new derivatives to enhance anti-HIV activity. The influence of linkers, such as those involving a naphthalene ring, has been found to play a significant role in the interaction between inhibitors and the reverse transcriptase enzyme, highlighting the compound's potential in developing potent anti-HIV compounds (Zakharova, 2022).

Sulfonamide Inhibitors

Sulfonamide compounds, including derivatives of naphthalene-1-sulfonamide, have been reviewed for their significance as bacteriostatic antibiotics and their applications in treating bacterial infections and diseases caused by other microorganisms. These compounds are utilized across various therapeutic areas, including as diuretics, carbonic anhydrase inhibitors, and antiepileptics, underscoring their broad utility in healthcare (Gulcin & Taslimi, 2018).

Corrosion Inhibitors

Phthalocyanine and naphthalocyanine derivatives, related to the structural framework of naphthalene-1-sulfonamide, have been studied for their applications as corrosion inhibitors. Their ability to form chelating complexes with metallic atoms positions them as effective anticorrosive materials for various metal/electrolyte systems, highlighting the compound's relevance in materials engineering (Verma et al., 2021).

Genotoxic Potential and Environmental Impact

The genotoxic potential and environmental impact of compounds structurally related to naphthalene-1-sulfonamide, such as 1,4-naphthoquinone, have been reviewed, emphasizing the importance of understanding their effects on human health and the environment. This includes evaluating their genotoxicity through various assays and understanding their role in microbial degradation, highlighting the environmental implications of these compounds (Fowler et al., 2018).

Microbial Degradation of Environmental Pollutants

Studies have also focused on the microbial degradation of polyfluoroalkyl chemicals, with relevance to derivatives of naphthalene-1-sulfonamide. Understanding the biodegradability of these compounds in the environment is crucial for assessing their fate and impact, particularly in relation to their breakdown into perfluoroalkyl carboxylic and sulfonic acids, which are of regulatory concern due to their persistence and toxicity (Liu & Mejia Avendaño, 2013).

Mécanisme D'action

Target of Action

Similar compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It’s known that the pyrrolidine ring and its derivatives play a significant role in the biological activity of many compounds .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to influence various biological pathways .

Result of Action

Compounds with a pyrrolidine ring have been reported to have various biological activities .

Action Environment

It’s known that environmental factors can significantly impact the effectiveness of many compounds .

Propriétés

IUPAC Name |

N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3S/c24-20-9-4-10-23(20)17-11-15(12-21-14-17)13-22-27(25,26)19-8-3-6-16-5-1-2-7-18(16)19/h1-3,5-8,11-12,14,22H,4,9-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPIXULFLFJSPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[Cyano-(1-methylsulfanylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2963371.png)

![1-(Benzenesulfonyl)-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2963381.png)

![N-(4-chloro-2-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2963382.png)

![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)

![1-[2-Amino-1-(2-methoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid hcl](/img/structure/B2963389.png)

![3-Prop-2-enyl-2-prop-2-enylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2963390.png)